1-(4-Cyclohexylphenyl)ethan-1-ol
Overview
Description
1-(4-Cyclohexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O. It is characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Cyclohexylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-cyclohexylphenyl)ethanone using sodium borohydride in methanol. The reaction is typically carried out at room temperature for a few hours, yielding the desired alcohol .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize catalytic hydrogenation or other reduction techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclohexylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-cyclohexylphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of cyclohexylbenzene.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: 1-(4-Cyclohexylphenyl)ethanone
Reduction: Cyclohexylbenzene
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Cyclohexylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(4-Cyclohexylphenyl)ethanone: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexylbenzene: Another related compound, which is a simpler structure without the ethan-1-ol moiety.
4-Cyclohexylphenol: This compound has a hydroxyl group directly attached to the phenyl ring, differing in its reactivity and applications
Uniqueness: 1-(4-Cyclohexylphenyl)ethan-1-ol stands out due to its unique combination of a cyclohexyl group, phenyl ring, and ethan-1-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIZTMWVNXOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29030-52-2 | |
Record name | 1-(4-Cyclohexylphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.